2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

Catalog No.
S6618982
CAS No.
204203-17-8
M.F
C29H35N3
M. Wt
425.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridin...

CAS Number

204203-17-8

Product Name

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

IUPAC Name

N-(2-tert-butylphenyl)-1-[6-[N-(2-tert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine

Molecular Formula

C29H35N3

Molecular Weight

425.6 g/mol

InChI

InChI=1S/C29H35N3/c1-20(30-26-16-11-9-14-22(26)28(3,4)5)24-18-13-19-25(32-24)21(2)31-27-17-12-10-15-23(27)29(6,7)8/h9-19H,1-8H3

InChI Key

MDJXUNXXZJTMDW-UHFFFAOYSA-N

SMILES

CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C

Canonical SMILES

CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring and two imino groups derived from 2-tert-butylphenyl. The molecular formula for this compound is C29H35N3, indicating it contains 29 carbon atoms, 35 hydrogen atoms, and 3 nitrogen atoms. The compound's structure features a central pyridine ring with two ethylidene linkages to the imino groups, which contribute to its chemical properties and reactivity. The imino groups are positioned in such a way that they can participate in various

The primary chemical reaction involving 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is its formation through a condensation reaction. This typically occurs between a suitable pyridine derivative and an amine, leading to the creation of imino bonds. For instance, the synthesis can be achieved by reacting 2,6-diacetylpyridine with 2-tert-butylaniline in the presence of an acid catalyst. The resulting compound can undergo further reactions such as coordination with transition metals to form metal complexes, which are significant in catalysis .

The synthesis of 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine typically involves the following steps:

  • Condensation Reaction: Combine 2,6-diacetylpyridine with 2-tert-butylaniline in an appropriate solvent (e.g., methanol) under reflux conditions.
  • Catalyst Addition: Introduce a catalytic amount of an acid (such as formic acid) to facilitate the reaction.
  • Reflux: Maintain the mixture at reflux for several hours (commonly around 24 hours).
  • Cooling and Precipitation: Allow the reaction mixture to cool; the product will precipitate out as a solid.
  • Purification: Recrystallize the crude product from suitable solvents to obtain pure crystals suitable for characterization.

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine has several notable applications:

  • Catalysis: It serves as a ligand in coordination chemistry, particularly in forming complexes with transition metals that are used as catalysts in various organic transformations.
  • Material Science: Due to its unique electronic properties, it may be utilized in developing advanced materials for electronic applications.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity profile.

These applications highlight its versatility and importance in both academic research and industrial settings .

Interaction studies involving 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine often focus on its coordination with transition metals. These studies reveal how the ligand's steric and electronic properties influence the stability and reactivity of metal complexes formed with this compound. Such interactions are crucial for understanding its role as a catalyst precursor in polymerization reactions and other catalytic processes .

Several compounds share structural similarities with 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridineContains ethyl groups on phenyl ringsExhibits different steric effects compared to tert-butyl groups
2,6-Bis[1-(4-tert-butylphenylimino)-ethyl]pyridineFeatures para-substituted phenyl ringsDifferent electronic effects due to para substitution
2,6-Bis[1-(phenylimino)-ethyl]pyridineLacks bulky substituentsMore straightforward reactivity due to less steric hindrance

These compounds illustrate variations in steric bulk and electronic properties that affect their reactivity and applications in coordination chemistry .

XLogP3

7.9

Hydrogen Bond Acceptor Count

3

Exact Mass

425.283098129 g/mol

Monoisotopic Mass

425.283098129 g/mol

Heavy Atom Count

32

Dates

Last modified: 11-23-2023

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